2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine chemical properties
2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine chemical properties
This technical guide details the chemical properties, synthetic utility, and experimental handling of 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine , a critical intermediate in the development of covalent kinase inhibitors (e.g., BTK, EGFR, and c-Met inhibitors).
Executive Summary
2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine is a high-value heterocyclic scaffold used primarily in the synthesis of small-molecule active pharmaceutical ingredients (APIs). It serves as the electrophilic core for "Type II" and covalent kinase inhibitors. Its structural utility lies in the orthogonal reactivity of its three functional handles:
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C4-Phenoxy Group: Establishes the core hydrophobic interaction within the kinase ATP-binding pocket.
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C5-Fluorine: Modulates pKa, metabolic stability, and the electrophilicity of the pyrimidine ring.
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C2-Chlorine: A "gatekeeper" leaving group allowing late-stage diversification with solubilizing amines.
Physicochemical Profile
This compound is typically isolated as a crystalline solid.[1] While specific experimental values vary by polymorph and purity, the theoretical and analog-derived properties are standardized below for process development.
| Property | Value / Description | Relevance |
| Molecular Formula | C₁₀H₅ClFKN₃O₃ (Neutral: C₁₀H₅ClFN₃O₃) | Stoichiometry calculations. |
| Molecular Weight | 269.62 g/mol | Mass balance and yield calculations. |
| Appearance | Off-white to pale yellow solid | Visual purity check (darkening indicates decomposition). |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc. Insoluble in Water. | Process solvent selection.[2] |
| LogP (Calc) | ~2.8 - 3.2 | Lipophilicity indicates good membrane permeability potential. |
| TPSA | ~75 Ų | Polar surface area amenable to oral bioavailability. |
| Melting Point | Range typically 110–130°C (Analog dependent) | Characterization parameter. |
Synthetic Pathway & Regiochemistry
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) .[3] The critical challenge is controlling regioselectivity between the C4 and C2 positions of the pyrimidine ring.
The "Fluorine Effect" on Regioselectivity
The presence of the C5-fluorine atom is not merely structural; it is a synthetic director. The high electronegativity of fluorine inductively withdraws electron density from the pyrimidine ring, making the C4 and C2 carbons more electrophilic.
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C4 Selectivity: In 2,4-dichloro-5-fluoropyrimidine, the C4 position is sterically less hindered and electronically more activated for nucleophilic attack by the phenoxide anion than the C2 position.
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Reaction Control: Using a weak base (e.g., K₂CO₃) and controlling temperature (0°C to RT) favors the kinetic product (C4-substitution).
Graphviz Diagram: Synthesis Workflow
The following diagram illustrates the critical pathway from raw materials to the functionalized core.
Caption: Figure 1. Regioselective synthesis pathway favoring C4-substitution due to electronic activation by C5-Fluorine.
Experimental Protocols
Protocol A: Synthesis of 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine
Safety Note: This reaction involves chlorinated heterocycles and nitro-aromatics. Work in a fume hood.
Reagents:
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2,4-Dichloro-5-fluoropyrimidine (1.0 equiv)
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3-Nitrophenol (1.0 equiv)
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Potassium Carbonate (K₂CO₃) (1.5 equiv)
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DMF (Dimethylformamide) (anhydrous, 10 vol)
Step-by-Step Procedure:
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Preparation: Charge a reaction vessel with 3-nitrophenol and DMF. Stir at room temperature (RT) until fully dissolved.
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Base Addition: Add K₂CO₃ in a single portion. The suspension may turn yellow/orange due to phenoxide formation. Stir for 15 minutes.
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Cooling: Cool the mixture to 0–5°C using an ice bath. Explanation: Lower temperature suppresses the formation of the C2-substituted byproduct and bis-substituted impurities.
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Addition of Electrophile: Add 2,4-dichloro-5-fluoropyrimidine dropwise (as a solution in minimal DMF) or portion-wise if solid.
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Reaction: Allow the mixture to warm to RT naturally. Stir for 3–5 hours.
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Self-Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.8) should disappear, and a new major spot (Rf ~0.5) should appear.
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Work-up: Pour the reaction mixture into ice-water (50 vol). The product typically precipitates as a solid.
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Isolation: Filter the solid. Wash with water (3x) to remove residual DMF and inorganic salts.
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Purification: If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography.
Protocol B: Characterization (QC Criteria)
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¹H NMR (DMSO-d₆): Look for the diagnostic pyrimidine proton at C6 (typically a doublet around δ 8.5–8.7 ppm, J ~3 Hz due to F-coupling). The 3-nitrophenoxy protons will appear as a multiplet in the aromatic region (δ 7.5–8.2 ppm).
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¹⁹F NMR: A single singlet (or doublet if proton-coupled) around -140 to -160 ppm confirms the integrity of the C-F bond and lack of defluorination.
Applications in Drug Discovery
This scaffold is a precursor to Spebrutinib (CC-292) and similar covalent inhibitors. The "3-nitrophenoxy" moiety is a "masked" aniline.
Mechanism of Action Logic:
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Scaffold Construction: The 2-chloro group is displaced by a solubilizing amine (e.g., N-methylpiperazine derivative).
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Unmasking: The nitro group is reduced (Fe/NH₄Cl or H₂/Pd) to an aniline.
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Warhead Installation: The aniline is acylated with acryloyl chloride to form an acrylamide.
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Binding: The acrylamide forms a covalent Michael adduct with a specific cysteine residue (e.g., Cys481 in BTK) in the kinase active site.
Graphviz Diagram: Structural Activity Relationship (SAR)
Caption: Figure 2. Structural Activity Relationship (SAR) map detailing the function of each chemical handle.
Safety & Handling
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Hazards: The compound is an organohalide and nitro-aromatic. It is likely a skin sensitizer and potentially mutagenic (common for nitro-aromatics).
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Storage: Store at 2–8°C, protected from light and moisture.
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Disposal: All halogenated waste must be segregated. Aqueous waste from the reaction contains DMF and should be treated accordingly.
References
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PubChem. "2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine (Analogous Structure)." National Library of Medicine. Link
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WuXi AppTec. "Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link
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Journal of Medicinal Chemistry. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." J. Med.[4] Chem. 2021, 64, 20, 14805–14865. Link
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Google Patents. "Method for preparing 2,4-dichloro-5-fluoropyrimidine compound." CN102070536A. Link
